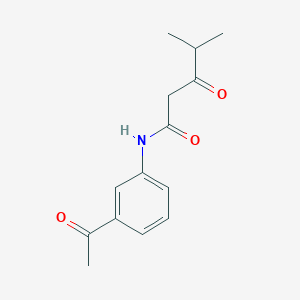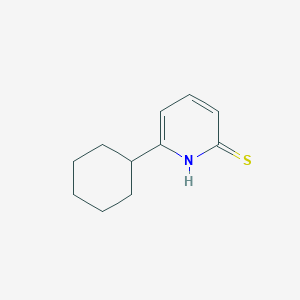
6-Cyclohexylpyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexyl group and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its anticancer properties, particularly in leukemia and myeloma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde: A related compound with a pyridine ring and an aldehyde group at the second position.
Ciclopirox olamine: An antifungal agent with a similar pyridine structure and known for its ability to chelate iron.
Uniqueness: 6-Cyclohexylpyridine-2(1H)-thione is unique due to the presence of both a cyclohexyl group and a thione group, which confer distinct chemical properties and biological activities
Properties
CAS No. |
676133-19-0 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
6-cyclohexyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChI Key |
PPHHGEQKEXTMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
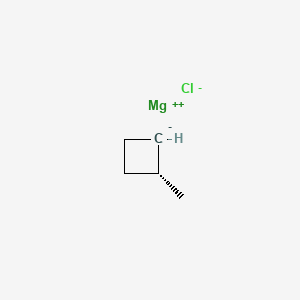
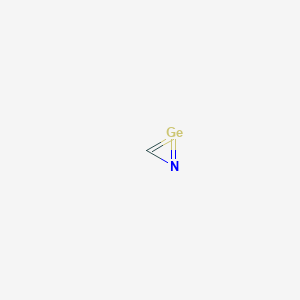

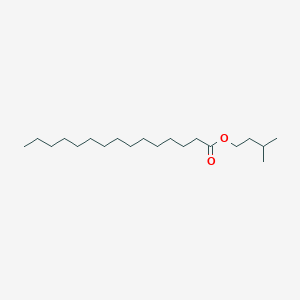

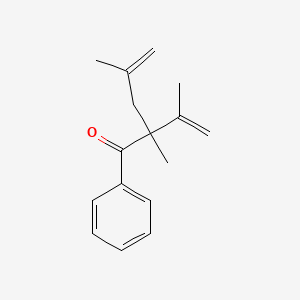
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
